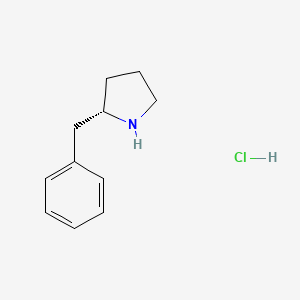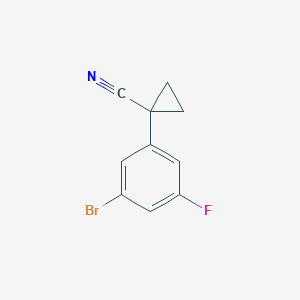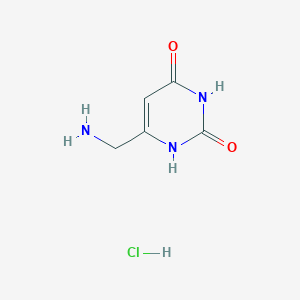
3-(6-Chloropyridin-3-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(6-Chloropyridin-3-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C8H9Cl2NO2 . It is used in various fields of research and industry.
Molecular Structure Analysis
The molecular weight of “this compound” is 222.07 g/mol. The compound has a complex structure, with chlorine, nitrogen, and oxygen atoms contributing to its unique properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 222.07 g/mol and a complex molecular structure . More specific properties like melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Electrochemical Detection of DNA Interaction
A study conducted by Istanbullu et al. (2017) investigated the interaction of Mannich base derivatives, which share structural similarities with 3-(6-Chloropyridin-3-yl)propanoic acid hydrochloride, with fish sperm double-stranded DNA (fs-dsDNA). The research highlighted the potential of these compounds, including pyridine derivatives, for the development of DNA-targeted agents or drug candidates, demonstrating their applicability in the electrochemical detection of DNA interactions Istanbullu et al., 2017.
Synthesis of Disulphide Covalent Coupling Reagent
Research by Noel and Pichat (1983) focused on the synthesis of a disulphide covalent coupling reagent from a pyridine derivative, illustrating the compound's utility in chemical synthesis. This work underscores the chemical versatility and potential applications of pyridine-based compounds in creating complex molecules Noel & Pichat, 1983.
Surface and Catalytic Properties of Catalysts
A study by Hussein and Gates (1998) explored the surface and catalytic properties of yttrium oxide catalysts using reactions of pyridine and 2-propanol. Although not directly involving this compound, this research provides insights into the interaction mechanisms of pyridine derivatives with catalyst surfaces, potentially informing applications in catalysis Hussein & Gates, 1998.
Corrosion Inhibition Studies
Olasunkanmi and Ebenso (2019) conducted experimental and computational studies on propanone derivatives of quinoxalin-6-yl-4,5-dihydropyrazole as inhibitors of mild steel corrosion. Their findings demonstrate the potential of pyridine and propanone derivatives in corrosion inhibition, suggesting applications in materials science and engineering Olasunkanmi & Ebenso, 2019.
Chemoenzymatic Processes in Drug Synthesis
Research by Nomoto et al. (2003) on the chemoenzymatic process to access (R)-quinuclidin-3-ol from a compound structurally related to this compound highlights the potential of such compounds in the synthesis of pharmacologically active molecules, emphasizing their importance in drug development Nomoto et al., 2003.
Safety and Hazards
properties
IUPAC Name |
3-(6-chloropyridin-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-7-3-1-6(5-10-7)2-4-8(11)12;/h1,3,5H,2,4H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPKXEHUGQSVNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCC(=O)O)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile](/img/structure/B1377035.png)








![6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B1377048.png)
![5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole](/img/structure/B1377050.png)